![molecular formula C19H17NO4 B2871706 N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide CAS No. 1396766-21-4](/img/structure/B2871706.png)
N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide is a compound that belongs to the class of organic compounds known as benzamides. This compound features a furan ring, a hydroxyethyl group, and a phenoxybenzamide moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the cyclization of 1,4-dicarbonyl compounds or the dehydration of 1,4-dihydroxy compounds.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via the reaction of the furan ring with ethylene oxide under basic conditions.
Formation of the Phenoxybenzamide Moiety: The phenoxybenzamide moiety can be synthesized by reacting 2-phenoxybenzoic acid with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form reduced derivatives of the furan ring.
Substitution: The phenoxybenzamide moiety can undergo substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Oxidized derivatives such as furanones.
Reduction: Reduced derivatives of the furan ring.
Substitution: Substituted phenoxybenzamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific biological context and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(furan-2-yl)-2-hydroxyethyl]-2-phenoxybenzamide: Similar structure but with the furan ring at a different position.
N-[2-(thiophen-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide: Similar structure but with a thiophene ring instead of a furan ring.
N-[2-(pyridin-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide is unique due to the specific positioning of the furan ring and the presence of the hydroxyethyl group, which can impart distinct chemical and biological properties compared to its analogs .
Eigenschaften
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c21-17(14-10-11-23-13-14)12-20-19(22)16-8-4-5-9-18(16)24-15-6-2-1-3-7-15/h1-11,13,17,21H,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQWBTRFOMBQTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NCC(C3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
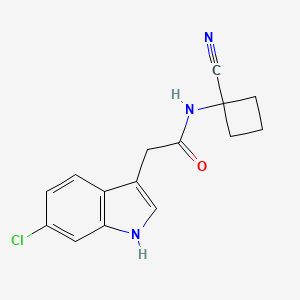
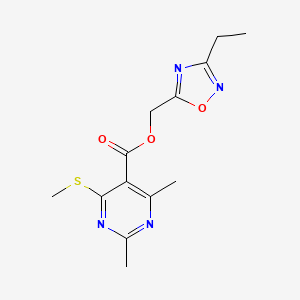
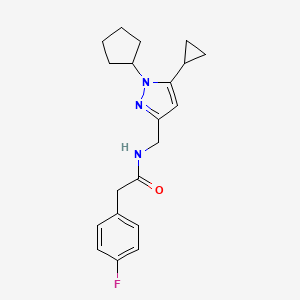
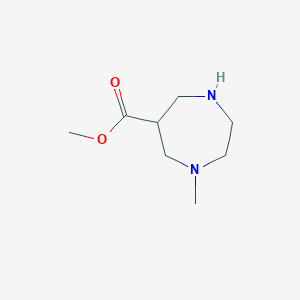
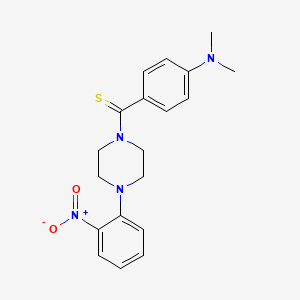
![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2871633.png)
![3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]butanamide](/img/structure/B2871634.png)
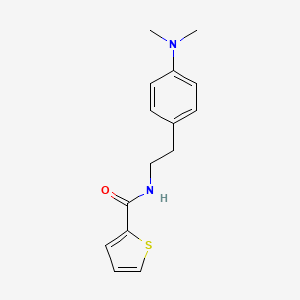
![5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-sulfonamide](/img/structure/B2871638.png)
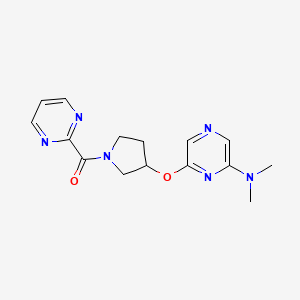
![4-[(5-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride](/img/structure/B2871642.png)
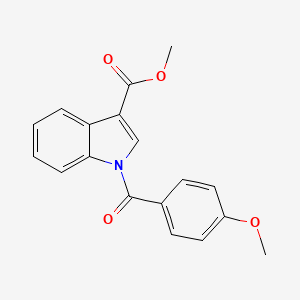
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2871645.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylbenzamide;dihydrochloride](/img/structure/B2871646.png)
